molecular formula C7H15BO2 B13483116 ((1-Methylcyclopentyl)methyl)boronic acid

((1-Methylcyclopentyl)methyl)boronic acid

Cat. No.: B13483116
M. Wt: 142.01 g/mol
InChI Key: YVEGNYLAHFZFTO-UHFFFAOYSA-N
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Description

((1-Methylcyclopentyl)methyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a 1-methylcyclopentylmethyl moiety Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1-Methylcyclopentyl)methyl)boronic acid typically involves the hydroboration of alkenes followed by oxidation. One common method is the hydroboration of 1-methylcyclopentene with a borane reagent, such as borane-tetrahydrofuran (BH3-THF), followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH). This process yields the desired boronic acid .

Industrial Production Methods

Industrial production of boronic acids often involves the use of borate esters as intermediates. These esters are typically prepared by the reaction of boric acid with alcohols, followed by hydrolysis to yield the boronic acid. The process is scalable and can be optimized for high yields and purity .

Chemical Reactions Analysis

Types of Reactions

((1-Methylcyclopentyl)methyl)boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, ((1-Methylcyclopentyl)methyl)boronic acid is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine

Boronic acids, including this compound, have been explored for their potential in medicinal chemistry. They can act as enzyme inhibitors, particularly for proteases and kinases, making them valuable in drug discovery and development .

Industry

In industry, boronic acids are used in the production of polymers and materials with unique properties. They are also employed in the development of sensors and diagnostic tools due to their ability to form reversible covalent bonds with diols and other functional groups .

Mechanism of Action

The mechanism of action of ((1-Methylcyclopentyl)methyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, blocking its activity. The compound’s ability to form stable complexes with biological molecules underlies its utility in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • Cyclobutylboronic acid
  • Pinacol boronic esters

Uniqueness

((1-Methylcyclopentyl)methyl)boronic acid is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers different steric and electronic properties, making it suitable for specific applications where other boronic acids may not be as effective .

Properties

Molecular Formula

C7H15BO2

Molecular Weight

142.01 g/mol

IUPAC Name

(1-methylcyclopentyl)methylboronic acid

InChI

InChI=1S/C7H15BO2/c1-7(6-8(9)10)4-2-3-5-7/h9-10H,2-6H2,1H3

InChI Key

YVEGNYLAHFZFTO-UHFFFAOYSA-N

Canonical SMILES

B(CC1(CCCC1)C)(O)O

Origin of Product

United States

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